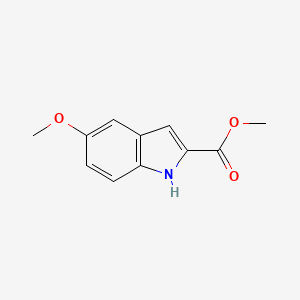

Methyl 5-methoxy-1H-indole-2-carboxylate

Übersicht

Beschreibung

“Methyl 5-methoxy-1H-indole-2-carboxylate” is an indole derivative . It is used in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis . It is also a reactant for the preparation of anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Selective Dopamine D3 receptor ligands, and 5-HT4 receptor ligands .

Synthesis Analysis

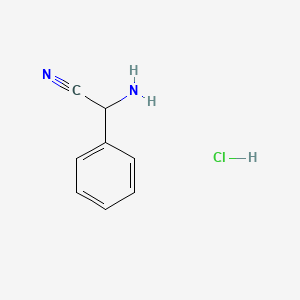

The synthesis of “this compound” involves a suspension of 5-methoxy-1 -indole-2-carboxylic acid in absolute methanol and a few drops of concentrated sulfuric acid heated to reflux for 4 hours . The reaction mixture is allowed to cool to room temperature and the precipitated solid is filtered off to give the compound as yellow crystals .Molecular Structure Analysis

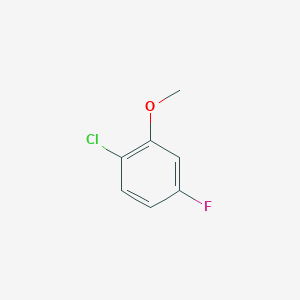

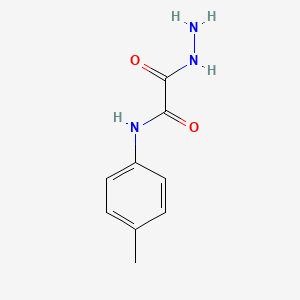

The molecular formula of “this compound” is C11H11NO3 . The asymmetric unit of the title structure contains one complete molecule in which the indole moiety is nearly planar . The stability of the molecules in the crystal structure is ensured by one intermolecular hydrogen bond, of which O1 works as hydrogen bond acceptor and N1 works as hydrogen bond donor .Chemical Reactions Analysis

“this compound” is employed as a reactant in preparation of indolylquinoxalines by condensation reactions, reactant in preparation of alkylindoles via Ir-catalyzed reductive alkylation, reactant in arylation reactions using a palladium acetate catalyst, reactant in enantioselective Friedel-Crafts alkylation and reactant in stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 370.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.7±3.0 kJ/mol and a flash point of 177.6±22.3 °C . The index of refraction is 1.613 .Wissenschaftliche Forschungsanwendungen

Spectroscopic Profiling and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized using spectroscopic methods like FT-IR, FT-Raman, UV, 1H, and 13C NMR. These studies provide insights into the electronic nature and molecular structure of MMIC. Computational studies, including HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties, have been conducted to understand its reactivity and potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Interaction with Metal Ions in Anti-inflammatory Drugs

Research involving the interaction of MMIC-related compounds with metal ions like Zn(II), Cd(II), and Pt(II) has been conducted. These studies are crucial for understanding the binding mechanisms and potential therapeutic applications in anti-inflammatory drugs (Dendrinou-Samara et al., 1998).

Novel Indole-Benzimidazole Derivatives

Research on the synthesis of novel indole-benzimidazole derivatives using MMIC has been carried out. Such compounds are potentially significant in pharmacology and medicinal chemistry (Wang et al., 2016).

Tautomerism and Bromination Studies

Studies on the tautomerism and bromination of MMIC-related compounds have been done to understand their chemical properties and reactions (Acheson et al., 1968).

Development of Serotonin Receptor Antagonists

Research has been conducted on MMIC derivatives for the development of serotonin receptor antagonists, particularly for the potential treatment of cognitive disorders such as Alzheimer's Disease (Nirogi et al., 2017).

Structural Studies and Crystallography

The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a compound closely related to MMIC, has been determined. These structural studies are fundamental to understanding the molecular interactions and potential applications in various fields (Sakaki et al., 1975).

Synthesis and Functionalization

Various methods for the synthesis and functionalization of MMIC and its derivatives have been explored, indicating its versatility in chemical synthesis (Velikorodov et al., 2016).

Wirkmechanismus

- The primary target of Methyl 5-methoxy-1H-indole-2-carboxylate is not explicitly mentioned in the available literature. However, indole derivatives, including this compound, have been found to interact with various receptors due to their aromatic nature and π-electron delocalization .

- However, indole derivatives in general have shown diverse biological activities, including antiviral, anti-inflammatory, and antioxidant effects .

Target of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Methyl 5-methoxy-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth and induce apoptosis. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways . The compound can also influence gene expression, leading to the upregulation or downregulation of specific genes involved in cell cycle regulation, apoptosis, and cellular metabolism . Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream cellular responses . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific organelles . These interactions can influence the compound’s biological activity and overall cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, the compound can accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression .

Eigenschaften

IUPAC Name |

methyl 5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXJVMUTSUYQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987314 | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67929-86-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67929-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067929866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Methyl 5-methoxy-1H-indole-2-carboxylate and what spectroscopic techniques were used to characterize it?

A1: this compound is an organic compound with the molecular formula C11H11NO3 [, ]. The structure of this compound has been confirmed through single-crystal X-ray diffraction, which revealed it crystallizes in the monoclinic system with the space group P21/n []. Furthermore, a comprehensive spectroscopic analysis involving FT-IR, FT-Raman, UV, 1H NMR, and 13C NMR has been performed to characterize the compound []. This multi-faceted approach provides valuable insights into the compound's structure and properties.

Q2: Why is this compound considered a potential precursor to biologically active molecules? Have any computational studies been performed to support this?

A2: The indole ring system, present in this compound, is a common motif found in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities []. This makes this compound a promising starting point for synthesizing novel compounds with potentially enhanced or tailored biological properties. While the provided abstracts do not detail specific computational studies on this compound, they suggest that such studies have been performed []. Computational chemistry techniques like molecular docking, QSAR modeling, and molecular dynamics simulations could be employed to predict the interactions of this compound and its derivatives with biological targets, providing valuable insights into their potential as drug candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)